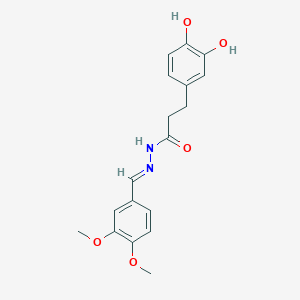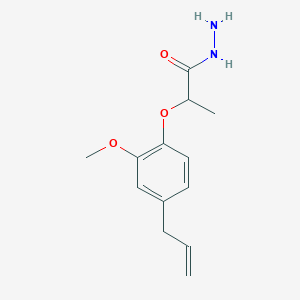
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide
Overview
Description
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide, also known as DPPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPH is a hydrazide derivative of curcumin, a natural compound found in turmeric.
Mechanism of Action
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). It also inhibits lipid peroxidation and protects cells from oxidative damage. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been found to modulate various signaling pathways involved in inflammation and cancer, including NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide in lab experiments is its ease of synthesis and purification. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide is its low solubility in aqueous solutions, which can limit its application in certain experiments.
Future Directions
There are several potential future directions for the study of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide. One area of interest is the development of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide-based probes for the detection of free radicals and ROS in biological systems. Another area of interest is the investigation of the potential of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Finally, the development of novel synthetic analogs of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide with improved properties and efficacy is also an area of potential future research.
Scientific Research Applications
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has also been used as a probe for the detection of free radicals in biological systems.
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-16-7-4-13(10-17(16)25-2)11-19-20-18(23)8-5-12-3-6-14(21)15(22)9-12/h3-4,6-7,9-11,21-22H,5,8H2,1-2H3,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBUOUUIUGCHK-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)


![ethyl {[3-(2-fluorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4653902.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)
![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)

![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)